molecular formula C12H17Cl2N3 B6278258 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride CAS No. 2825007-56-3

1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride

Cat. No. B6278258
CAS RN: 2825007-56-3
M. Wt: 274.2
InChI Key:
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Description

1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride, or 1-Methyl-2-(4-imidazolyl)phenethyl amine dihydrochloride, is an organic compound used in various scientific applications. It is a colorless solid that is soluble in water and is used in research laboratories as a reagent and a catalyst. 1-Methyl-2-(4-imidazolyl)phenethyl amine dihydrochloride has been used in a variety of scientific applications, such as organic synthesis, drug development, and biochemical research.

Scientific Research Applications

1-Methyl-2-(4-imidazolyl)phenethyl amine dihydrochloride has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of heterocyclic compounds, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. It has also been used in the synthesis of peptides and nucleotides, as well as in the synthesis of drugs and pharmaceuticals. Additionally, it has been used in the study of enzyme kinetics and protein-ligand interactions.

Mechanism of Action

1-Methyl-2-(4-imidazolyl)phenethyl amine dihydrochloride acts as an acid catalyst in the formation of heterocyclic compounds. It is believed to act by protonating the nitrogen atoms of the imidazole ring, which increases the electron density of the nitrogen atoms and facilitates the formation of a new bond. Additionally, it is believed to act as a Lewis acid in the formation of peptides and nucleotides.
Biochemical and Physiological Effects
1-Methyl-2-(4-imidazolyl)phenethyl amine dihydrochloride is not believed to have any significant biochemical or physiological effects. However, it has been reported to have mild anti-inflammatory and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

The primary advantage of using 1-Methyl-2-(4-imidazolyl)phenethyl amine dihydrochloride in laboratory experiments is its low cost and ease of use. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, it is important to note that 1-Methyl-2-(4-imidazolyl)phenethyl amine dihydrochloride is a strong acid and must be handled with caution.

Future Directions

The potential applications of 1-Methyl-2-(4-imidazolyl)phenethyl amine dihydrochloride are numerous. It could be used in the development of new drugs, as well as in the synthesis of peptides and nucleotides. Additionally, it could be used in the study of enzyme kinetics and protein-ligand interactions. Furthermore, it could be used in the synthesis of heterocyclic compounds, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. Finally, it could be used in the study of biochemical and physiological processes, such as inflammation and bacterial resistance.

Synthesis Methods

1-Methyl-2-(4-imidazolyl)phenethyl amine dihydrochloride can be synthesized in two steps. The first step involves the reaction of 1-chloro-2-(4-imidazolyl)phenethyl amine with sodium hydroxide to form 1-methyl-2-(4-imidazolyl)phenethyl amine. The second step involves the reaction of 1-methyl-2-(4-imidazolyl)phenethyl amine with hydrochloric acid to form 1-methyl-2-(4-imidazolyl)phenethyl amine dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride involves the reaction of 2-methyl-1H-imidazole with 4-bromoacetophenone to form 4-(2-methyl-1H-imidazol-1-yl)acetophenone, which is then reacted with ethylamine to form 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine. The final step involves the reaction of the amine with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-methyl-1H-imidazole", "4-bromoacetophenone", "ethylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methyl-1H-imidazole is reacted with 4-bromoacetophenone in the presence of a base such as potassium carbonate to form 4-(2-methyl-1H-imidazol-1-yl)acetophenone.", "Step 2: 4-(2-methyl-1H-imidazol-1-yl)acetophenone is then reacted with ethylamine in the presence of a reducing agent such as sodium borohydride to form 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine.", "Step 3: The amine product is then reacted with hydrochloric acid to form the dihydrochloride salt of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine." ] }

CAS RN

2825007-56-3

Product Name

1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride

Molecular Formula

C12H17Cl2N3

Molecular Weight

274.2

Purity

95

Origin of Product

United States

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